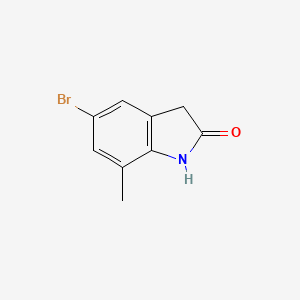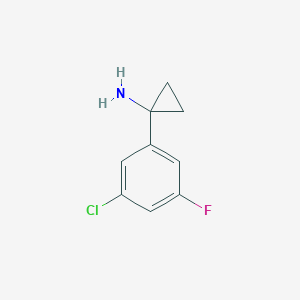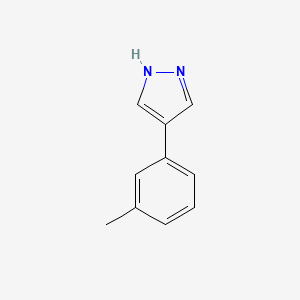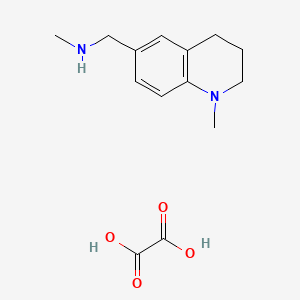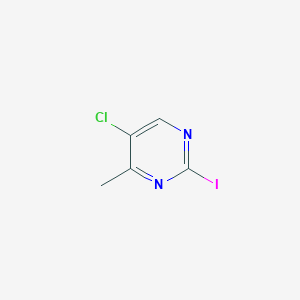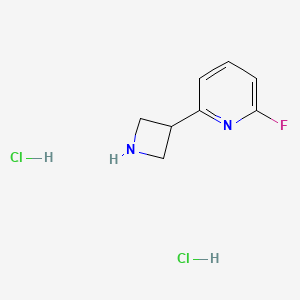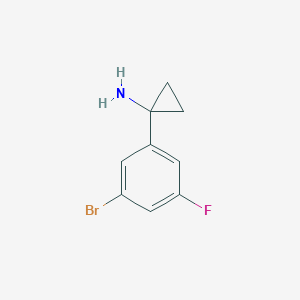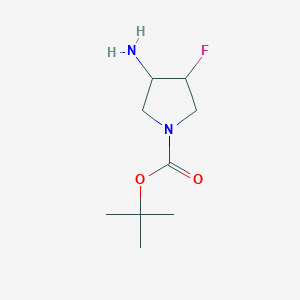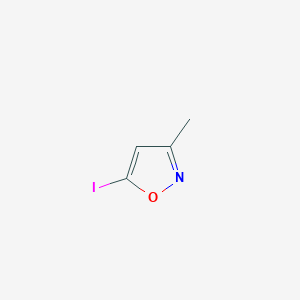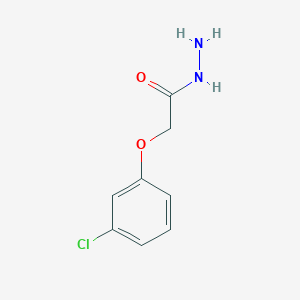
2-(3-Chlorophenoxy)acetohydrazide
Übersicht
Beschreibung
“2-(3-Chlorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H9ClN2O2 . It is related to a class of compounds known as acylhydrazides .
Synthesis Analysis
The synthesis of acylhydrazides, including “2-(3-Chlorophenoxy)acetohydrazide”, has been reported in the literature . The process involves the reaction of carboxylic acids with the Vilsmeier reagent, which is an efficient and versatile reagent for one-pot synthesis of acylhydrazides .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)acetohydrazide” consists of a chlorophenoxy group attached to an acetohydrazide group . The molecule is planar, which is a common characteristic of acylhydrazides .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A significant portion of the research on 2-(3-Chlorophenoxy)acetohydrazide derivatives investigates their synthesis and potential antimicrobial activity. Studies demonstrate that these compounds can be synthesized through various chemical reactions and evaluated for their efficacy against different bacterial and fungal strains. For instance, derivatives have been synthesized with the aim of exploring their antibacterial and antifungal properties, revealing moderate to good inhibitory effects against several pathogens (Rehman et al., 2016; Fuloria et al., 2009).
Anticancer Potential
Another area of focus is the investigation of the anticancer potential of these derivatives. Research has shown that some compounds exhibit promising anticancer activities against various cancer cell lines. The synthesis of these compounds and subsequent testing have led to the identification of derivatives with significant growth inhibition effects on cancer cells, highlighting their potential as leads for the development of new anticancer agents (Şenkardeş et al., 2021).
Crystal Structure and Nonlinear Optical Properties
The crystal structure and nonlinear optical properties of specific derivatives have also been characterized, providing insights into their potential applications in materials science. For example, one study focused on the synthesis and characterization of a crystal demonstrating the presence of two-photon absorption, indicative of reverse saturable absorption and optical limiting characteristics. This research suggests applications beyond the biomedical sphere, possibly in the development of optical materials (Purandara et al., 2019).
Green Chemistry Approaches
Research includes efforts to employ green chemistry principles in the synthesis of these derivatives. This includes using solid-state reactions and avoiding harmful solvents, which not only aligns with environmental sustainability goals but also opens new pathways for the synthesis of these compounds with potentially reduced environmental impact (Fekri & Zaky, 2014).
Zukünftige Richtungen
The future directions for research on “2-(3-Chlorophenoxy)acetohydrazide” and related compounds could involve further exploration of their potential biological activities, such as their anticonvulsant properties . Additionally, their synthesis methods could be optimized for efficiency and environmental impact .
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The compound’s interaction with its targets and any resulting changes are subject to ongoing research. It’s important to note that the mode of action reflects the key and obligatory steps through which a chemical interacts with the organism and the organism’s response .
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNACEDCCPWLZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



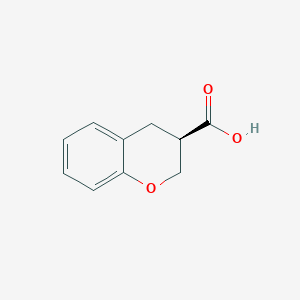
![2-[4-(Tert-butoxycarbonyl)-3-methyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B3094719.png)
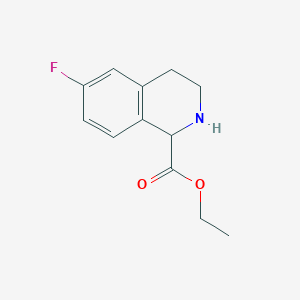
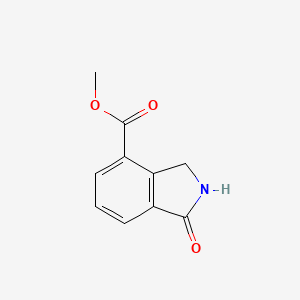
![tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B3094749.png)
